molecular formula C21H24N2O3 B5879890 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B5879890
M. Wt: 352.4 g/mol
InChI Key: GXWBCHYVZFNGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a chemical compound with the CAS registry number 394228-63-8 . It is classified as an In House Impurity and serves as a pharmaceutical standard and fine chemical, primarily used in research and development for analytical purposes . This compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol . As a specialized impurity standard, it provides critical reference material for researchers conducting quality control and ensuring the safety of pharmaceutical products. Its applications are vital in metabolite identification studies and method development within analytical laboratories, helping to understand the stability and degradation profiles of active pharmaceutical ingredients. Proper handling and storage at 2-8°C in a refrigerator are recommended to preserve its stability and integrity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWBCHYVZFNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. One common route is:

  • Step 1: : Ethoxyphenol is reacted with suitable halogenated reactants under alkylation conditions.

  • Step 2: : The alkylated intermediate undergoes cyclization with a hydrazine derivative to form the pyrazole ring.

  • Step 3: : Subsequent functionalization at specific positions on the pyrazole and phenol rings are achieved through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

The industrial synthesis mirrors the laboratory methods but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Key improvements include optimized solvents, catalysts, and temperature controls to maximize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation reactions due to the phenolic hydroxyl group.

  • Reduction: : The pyrazole and phenol rings can participate in reduction reactions, altering their functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the phenol and pyrazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Catalytic hydrogenation or using mild reducing agents like sodium borohydride.

  • Substitution: : Various halogenating agents and nucleophiles under acidic or basic conditions.

Major Products

  • From oxidation: Quinones and other oxidized phenolic derivatives.

  • From reduction: Reduced phenol and pyrazole derivatives.

  • From substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol finds applications across various fields:

  • Chemistry: : As a reagent and intermediate in organic synthesis.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structural motifs.

  • Industry: : Potential use in the synthesis of complex organic materials and as a building block in material science.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors, involving pathways like:

  • Molecular Targets: : Enzyme inhibition or receptor modulation, particularly those involved in signaling pathways.

  • Pathways Involved: : Alters specific biochemical pathways related to inflammation, cancer, or metabolic disorders through its binding and interaction capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s structure can be compared to related pyrazole derivatives (Table 1). Substituent variations influence solubility, electronic properties, and bioactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties (Inferred/Reported)
5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol (Target) C₂₂H₂₆N₂O₃ 366.45 Ethoxy, 4-propylphenoxy, methyl Increased lipophilicity vs. methoxy analogs
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol C₁₆H₁₄N₂O₃ 282.30 Methoxy, phenoxy Moderate solubility in polar solvents
5-Methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol C₁₉H₁₆F₃N₂O₃ 392.34 Methoxy, trifluoromethyl, 2-methoxyphenyl Enhanced electron-withdrawing character

Analysis of Substituent Impact

Ethoxy vs. Ethoxy’s larger size may sterically hinder interactions with enzyme active sites compared to methoxy.

4-Propylphenoxy vs. Phenoxy: The 4-propylphenoxy group introduces a hydrophobic alkyl chain, likely improving binding to hydrophobic pockets in proteins (e.g., cyclooxygenase-2 in anti-inflammatory targets) . Phenoxy in the methoxy analog () lacks this extension, reducing hydrophobic interactions.

Trifluoromethyl vs. Methyl :

  • The trifluoromethyl group in ’s compound enhances metabolic stability and electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Pharmacological Potential

  • Pyrazolines with 4-aryloxy substitutions (e.g., ’s compound) exhibit antitumor and antidepressant activities . The target compound’s 4-propylphenoxy group may enhance receptor binding affinity in similar pathways.
  • The trifluoromethyl analog () highlights how electron-deficient substituents can modulate bioactivity, suggesting the target compound’s ethoxy and propylphenoxy groups may favor different therapeutic targets .

Biological Activity

5-Ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 352.43 g/mol
  • IUPAC Name : this compound

The compound features a phenolic structure combined with a pyrazole moiety, which may influence its interaction with biological systems.

The precise mechanism of action for this compound remains largely unexplored. However, its structure suggests potential interactions with various molecular targets, including:

  • Enzymes : The phenolic group may interact with enzymes involved in oxidative stress and inflammation.
  • Receptors : The pyrazole segment could modulate receptor activity, influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the phenolic hydroxyl group is crucial for scavenging free radicals, which can mitigate oxidative stress in cells.

Anti-inflammatory Effects

Studies on related compounds suggest that they may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is essential in conditions such as arthritis and other inflammatory diseases.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production. Compounds structurally related to this compound have shown promise as tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders. For example, resorcinol derivatives have demonstrated significant inhibition of mushroom tyrosinase with IC50 values in the nanomolar range .

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of similar compounds on B16F10 melanoma cells. Some derivatives showed no cytotoxicity at concentrations up to 5 μM after 72 hours, indicating a favorable safety profile for further development .
  • Kinetic Studies : Lineweaver-Burk plots were utilized to determine the inhibition mechanisms of related compounds against tyrosinase. These studies revealed competitive inhibition patterns, suggesting that these compounds could effectively compete with substrates for the active site of the enzyme .

Comparative Analysis

CompoundIC50 (μM)Biological Activity
This compoundTBDAntioxidant, Anti-inflammatory
Resorcinol derivative (Compound 3)0.51Strong tyrosinase inhibitor
Kojic Acid152.51Tyrosinase inhibitor

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under reflux in glacial acetic acid or ethanol .
  • Step 2 : Introduction of the 4-propylphenoxy group via nucleophilic aromatic substitution (e.g., using NaH as a base in DMSO or DMF) .
  • Step 3 : Ethoxylation at the phenolic position using ethyl bromide or ethyl iodide in the presence of K₂CO₃ .
    • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance substitution reactions), temperature control (reflux at 80–110°C), and purification methods (recrystallization vs. column chromatography) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.2–1.4 ppm for CH₃; pyrazole ring protons at δ 6.0–7.5 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. phenoxy groups) and hydrogen-bonding patterns .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodology :

  • Assay Standardization : Compare results across cell lines (e.g., HeLa vs. MCF-7) using consistent protocols (e.g., MTT assay for cytotoxicity) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophoric groups .
  • Mechanistic Studies : Use enzyme kinetics (e.g., COX-2 inhibition assays) or molecular docking to correlate activity with structural features .

Q. What experimental strategies mitigate side reactions during the synthesis of 4-propylphenoxy-substituted pyrazoles?

  • Approaches :

  • Protecting Groups : Temporarily block reactive hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) before phenoxylation .
  • Solvent Selection : Use DMF for better solubility of aromatic intermediates, reducing dimerization .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of phenolic intermediates .

Q. How do solvent polarity and temperature affect the regioselectivity of pyrazole ring formation?

  • Findings :

  • Polar Solvents (e.g., DMSO) : Favor 1,3-dipolar cycloaddition pathways, enhancing pyrazole ring closure .
  • Non-polar Solvents (e.g., toluene) : May lead to incomplete cyclization or byproducts (e.g., open-chain hydrazones) .
  • Temperature : Reflux (~100°C) improves reaction kinetics but requires careful monitoring via TLC to avoid over-reaction .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting spectroscopic data for similar pyrazole derivatives?

  • Resolution Framework :

  • Comparative Analysis : Cross-reference NMR shifts with X-ray data (e.g., dihedral angles influencing proton coupling) .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., phenolic -OH) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What strategies validate the stability of this compound under biological assay conditions?

  • Protocols :

  • pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsome assays to assess CYP450-mediated breakdown .
  • Light/Temperature Sensitivity : Store solutions in amber vials at 4°C and assess decomposition over time .

Tables for Key Data

Synthetic Parameter Optimal Conditions Impact on Yield Reference
Solvent for cyclizationGlacial acetic acid70–80% yield
Base for phenoxylationNaH in DMF85% regioselectivity
Purification methodRecrystallization (ethanol/water)Purity >95%
Analytical Technique Critical Data Points Structural Insight Reference
¹H NMRδ 6.8–7.2 ppm (pyrazole protons)Confirms ring substitution
X-ray diffractionDihedral angle: 16.8° (pyrazole-phenoxy)Validates spatial arrangement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.